![molecular formula C24H26O8 B12798312 [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate CAS No. 5334-18-9](/img/structure/B12798312.png)
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is a complex organic compound characterized by its unique dioxane rings and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate typically involves the formation of dioxane rings through acetalization reactions. The reaction conditions often include the use of acetic anhydride as an acetylating agent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The process may also involve the use of solvents like dichloromethane to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetyl groups. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
作用机制
The mechanism of action of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate involves its interaction with molecular targets through its acetyl and phenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or pathways. The dioxane rings provide structural stability and influence the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
- tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Benzaldehyde, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-
Uniqueness
Compared to similar compounds, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate stands out due to its dual dioxane rings and multiple phenyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5334-18-9 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-15(25)29-19-13-27-23(17-9-5-3-6-10-17)31-21(19)22-20(30-16(2)26)14-28-24(32-22)18-11-7-4-8-12-18/h3-12,19-24H,13-14H2,1-2H3 |
InChI 键 |
POIACHWXRFNXHC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1COC(OC1C2C(COC(O2)C3=CC=CC=C3)OC(=O)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







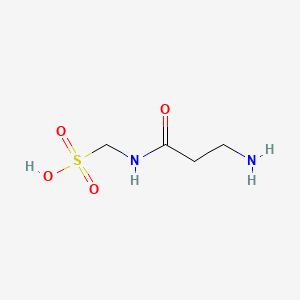

![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
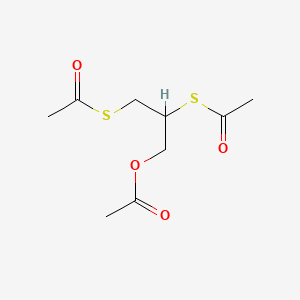
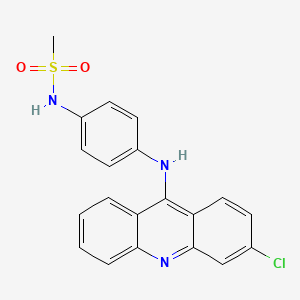
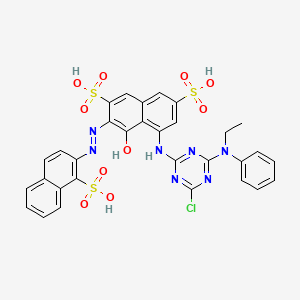
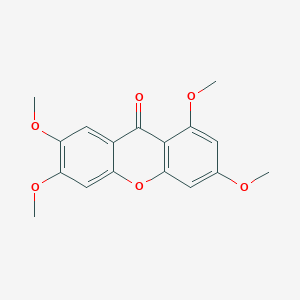
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

